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Compound of Interest

Compound Name: 2-Oxaspiro[3.3]heptan-6-ol

Cat. No.: B582175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic
characteristics of 2-Oxaspiro[3.3]heptan-6-ol. Due to the limited availability of published
experimental data for this specific compound, this document focuses on predicted
spectroscopic values and established methodologies for its characterization. The information
herein is intended to serve as a foundational resource for researchers involved in the
synthesis, identification, and application of novel spirocyclic compounds in drug discovery and
development.

Chemical Structure and Properties

2-Oxaspiro[3.3]heptan-6-ol is a spirocyclic compound featuring an oxetane ring and a
cyclobutanol moiety. Its unique three-dimensional structure imparts specific physicochemical
properties that are of interest in medicinal chemistry.

Property Value Source
Molecular Formula CéH1002 [1][2]
Molecular Weight 114.14 g/mol [2]

CAS Number 1363381-08-1 [2]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Oxaspiro[3.3]heptan-6-
ol. These predictions are based on the analysis of structurally related compounds and
established principles of spectroscopic interpretation.

H NMR Spectroscopy (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~45-47 t 2H O-CH:z (oxetane)
~4.3-45 t 2H O-CH: (oxetane)
~4.0-4.2 m 1H CH-OH
CHz (cyclobutane,
~22-24 m 2H _
adjacent to CH-OH)
CHz (cyclobutane,
~19-21 m 2H adjacent to
spirocenter)
Variable brs 1H OH

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (0 ppm).

2C NMR Spectroscopy (Predicted)

Chemical Shift (d) ppm Assignment
~78-82 CH2-O (oxetane)
~ 65 - 69 CH-OH

~40-45 Spirocyclic C
~30-35 CHz (cyclobutane)

Solvent: CDCIz or DMSO-ds.
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IR Spectroscopy (Predicted)

Wavenumber (cm—?) Intensity Assignment

3600 - 3200 Broad O-H stretch

2980 - 2850 Medium-Strong C-H stretch (aliphatic)

~ 1100 - 1000 Strong C-O stretch (alcohol)

~ 980 - 950 Strong C-O-C stretch (oxetane ring)

Mass Spectrometry (Predicted)
m/z

Interpretation

114.0681 [M]* (Calculated for CeH1002)

97 [M - OHJ*

86 [M - CzHa4]* (from cyclobutane fragmentation)
71 [M - C2HsO]*

Experimental Protocols

The following section outlines generalized experimental procedures for obtaining the
spectroscopic data for 2-Oxaspiro[3.3]heptan-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Oxaspiro[3.3]heptan-6-
ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.
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e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an
adequate signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the
neat sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared
between two KBr or NaCl plates.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify characteristic absorption bands corresponding to functional groups
such as O-H (alcohol) and C-O (ether and alcohol).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method. Electron lonization (EIl) is common for volatile compounds, while
Electrospray lonization (ESI) or Chemical lonization (Cl) can be used for less volatile or
more fragile molecules.

e Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-
of-flight (TOF), or ion trap.
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¢ Data Interpretation: Determine the molecular ion peak ([M]* or [M+H]*) to confirm the
molecular weight. Analyze the fragmentation pattern to gain further structural information.
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine

the elemental composition.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2-Oxaspiro[3.3]heptan-6-ol.

Synthesis and Purification

Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Purification (e.g., Column Chromatography)
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Workflow for the Spectroscopic Analysis of 2-Oxaspiro[3.3]heptan-6-ol.

This guide provides a framework for the spectroscopic investigation of 2-Oxaspiro[3.3]heptan-
6-ol. The predicted data and experimental protocols are intended to assist researchers in the
efficient characterization of this and related spirocyclic molecules, thereby facilitating their
potential development in various scientific and therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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